molecular formula C25H21Cl2N3O2 B11054531 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11054531
M. Wt: 466.4 g/mol
InChI Key: SBVVBGNQDIVLJH-UHFFFAOYSA-N
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Description

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a dichlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,4-dichlorobenzyl chloride and an appropriate catalyst such as aluminum chloride . The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The dichlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both dichlorophenyl and methoxyphenyl groups enhances its versatility in various applications.

Properties

Molecular Formula

C25H21Cl2N3O2

Molecular Weight

466.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21Cl2N3O2/c1-32-20-10-8-19(9-11-20)29-15-17(12-24(29)31)25-28-22-4-2-3-5-23(22)30(25)14-16-6-7-18(26)13-21(16)27/h2-11,13,17H,12,14-15H2,1H3

InChI Key

SBVVBGNQDIVLJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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